molecular formula C12H15IrO2- B13742639 Iridium, dicarbonyl(pentamethyl-eta5-cyclopentadienyl)- CAS No. 32660-96-1

Iridium, dicarbonyl(pentamethyl-eta5-cyclopentadienyl)-

Cat. No.: B13742639
CAS No.: 32660-96-1
M. Wt: 383.46 g/mol
InChI Key: ARRGSERPUWTXGO-UHFFFAOYSA-N
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Description

The iridium complex Iridium, dicarbonyl(pentamethyl-η⁵-cyclopentadienyl)- (abbreviated as [Ir(CO)₂Cp], where Cp = pentamethylcyclopentadienyl) is a transition metal carbonyl compound characterized by a pentamethylcyclopentadienyl ligand (Cp*) coordinated to an iridium center alongside two carbonyl (CO) ligands. This complex is part of a broader class of cyclopentadienyl metal carbonyls, which are widely studied for their catalytic and electronic properties.

The Cp* ligand, with its five methyl substituents, enhances steric bulk and electron-donating capacity compared to unsubstituted cyclopentadienyl ligands. This structural feature stabilizes the metal center, influencing reactivity and catalytic performance. Synthesis typically involves the reaction of [IrCpCl₂]₂ with carbon monoxide under controlled conditions, as demonstrated in analogous rhodium and iridium complexes . Spectroscopic studies (IR, NMR) confirm the η⁵ coordination of the Cp ligand and the linear geometry of the carbonyl ligands .

Properties

CAS No.

32660-96-1

Molecular Formula

C12H15IrO2-

Molecular Weight

383.46 g/mol

IUPAC Name

carbon monoxide;iridium;1,2,3,4,5-pentamethylcyclopenta-1,3-diene

InChI

InChI=1S/C10H15.2CO.Ir/c1-6-7(2)9(4)10(5)8(6)3;2*1-2;/h1-5H3;;;/q-1;;;

InChI Key

ARRGSERPUWTXGO-UHFFFAOYSA-N

Canonical SMILES

C[C-]1C(=C(C(=C1C)C)C)C.[C-]#[O+].[C-]#[O+].[Ir]

Origin of Product

United States

Preparation Methods

Preparation Methods of Iridium, dicarbonyl(pentamethyl-eta5-cyclopentadienyl)-

Detailed Synthetic Procedures

Synthesis via Chlorobis(cyclooctene)iridium(I) Dimer

A modern and efficient method involves using the chlorobis(cyclooctene)iridium(I) dimer, [IrCl(coe)2]2, as a starting material. The procedure is as follows:

  • Degassing and Solvent Preparation: The iridium dimer is placed in a reaction flask and subjected to vacuum-argon cycles to remove oxygen and moisture. Dehydrated acetonitrile, degassed by argon bubbling, is added to suspend the iridium complex.

  • Carbonylation: Carbon monoxide gas is bubbled through the suspension at room temperature for about 5 minutes, resulting in the formation of a yellow solution containing the dicarbonyl iridium species.

  • Pyridine Addition: An excess of pyridine is added to the solution, which converts the dicarbonyl iridium species into the cis-[Ir(CO)2Cl(C5H5N)] complex. This intermediate is isolated by removing solvent and excess pyridine under reduced pressure, yielding a dark-black oil.

  • Cyclopentadienylation: The intermediate is refluxed with thallium pentamethylcyclopentadienide (Cp*Tl) in benzene for 36 hours under an inert argon atmosphere. This step substitutes the pyridine ligand with the pentamethylcyclopentadienyl ligand.

  • Purification: Unreacted starting materials and by-products are removed by adding hexane and filtering through a Celite pad. The filtrate is evaporated under reduced pressure at temperatures below 15 °C to afford the desired Cp*Ir(CO)2 complex as an orange oil with yields up to 96%.

This method avoids the instability problems associated with iridium dicarbonyl chloride dimers in apolar solvents and provides a high-yield, reproducible route to the target complex.

Alternative Multi-Step Synthesis via Iridium Trichloride

An older, more laborious method involves:

  • Starting from iridium trichloride hydrate (IrCl3·3H2O).
  • Preparing a square planar 16-electron complex, cis-[Ir(CO)2Cl(C5H5N)], through a sequence of reactions including carbonylation and ligand substitution.
  • Reacting this intermediate with sodium or thallium cyclopentadienide (CpNa or CpTl) to introduce the cyclopentadienyl ligand.
  • Isolating the Cp*Ir(CO)2 complex.

This method suffers from low and variable yields (8–92%) and requires specialized equipment for carbonylation steps.

Synthesis of Related Complexes with N-Heterocyclic Carbene Ligands

A related preparation involves synthesizing (η5-pentamethylcyclopentadienyl)iridium complexes bearing N-heterocyclic carbene (NHC) ligands, which are structurally similar but distinct from the simple dicarbonyl complex.

  • The NHC ligand precursor, such as 1,3-bis(2,3,4,5,6-pentafluorobenzyl)imidazolium bromide, is first converted to a silver carbene complex using silver oxide.
  • This silver carbene complex is then reacted with the dimeric (η5-pentamethylcyclopentadienyl)iridium dichloride dimer [(η5-C5Me5)IrCl(μ-Cl)]2 in dichloromethane.
  • After stirring in the absence of light and filtration, the product is isolated by solvent removal and recrystallization, yielding the desired iridium complex with NHC ligand in about 79% yield.

This method demonstrates the versatility of the pentamethylcyclopentadienyl iridium scaffold for further ligand modifications.

Comparative Data Table of Preparation Methods

Preparation Step Method 1: [IrCl(coe)2]2 Route Method 2: IrCl3·3H2O Route NHC Ligand Complex Route
Starting Material Chlorobis(cyclooctene)iridium(I) dimer Iridium trichloride hydrate (η5-pentamethylcyclopentadienyl)iridium dichloride dimer
Carbonylation CO bubbling in acetonitrile Carbonylation of Ir salts Not applicable
Intermediate cis-[Ir(CO)2Cl(C5H5N)] Same as Method 1 Silver carbene complex from NHC precursor
Cyclopentadienylation Reflux with Cp*Tl in benzene Reaction with CpNa or CpTl Reaction with silver carbene complex
Reaction Time 36 hours reflux Multiple steps, longer 16 hours stirring
Yield Up to 96% Variable (8–92%) ~79%
Purification Celite filtration, evaporation Multiple purification steps Filtration, recrystallization
Notes Avoids polymerization issues Requires specialized carbonylation apparatus Enables NHC ligand incorporation

Analysis and Research Findings

  • The modified chlorobis(cyclooctene)iridium(I) dimer route provides a high-yield, reproducible, and relatively straightforward synthesis of the Cp*Ir(CO)2 complex, making it the preferred method in recent research.

  • The older iridium trichloride route is less favored due to its complexity, instability of intermediates, and variable yields.

  • Incorporation of NHC ligands onto the Cp*Ir scaffold is achieved via silver carbene transfer methods, expanding the chemical diversity and potential applications of these complexes.

  • Spectroscopic characterization (1H and 13C NMR) confirms the electronic environment changes in the Cp ring upon complexation, with shifts attributable to relativistic effects in iridium complexes.

  • Crystallographic studies validate the structures of these complexes, confirming coordination geometries and ligand arrangements.

Chemical Reactions Analysis

Iridium, dicarbonyl(pentamethyl-eta5-cyclopentadienyl)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form iridium(III) complexes.

    Reduction: It can be reduced to form iridium(I) complexes.

    Substitution: The carbonyl groups can be substituted with other ligands, such as phosphines or amines.

Common reagents used in these reactions include oxidizing agents like cerium(IV) ammonium nitrate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism by which Iridium, dicarbonyl(pentamethyl-eta5-cyclopentadienyl)- exerts its effects involves the coordination of the iridium center with various ligands. This coordination allows the compound to participate in catalytic cycles, facilitating the transformation of substrates into desired products. The pentamethylcyclopentadienyl ligand stabilizes the iridium center, enhancing its reactivity and selectivity in catalytic processes .

Comparison with Similar Compounds

Key Observations :

  • Electron Density : The Cp* ligand in the iridium complex provides greater electron density to the metal center compared to unsubstituted Cp ligands in rhodium and cobalt analogues, enhancing oxidative stability .
  • Reactivity : Cobalt analogues ([Co(CO)₂Cp]) exhibit higher reactivity in oxidative addition reactions due to the lower electronegativity of Co compared to Ir and Rh .
  • Nuclearity: Molybdenum and iron analogues form dinuclear structures with metal-metal bonds, whereas iridium, rhodium, and cobalt complexes are typically mononuclear .

Spectroscopic and Catalytic Properties

Infrared (IR) Spectroscopy

  • CO Stretching Frequencies :
    • [Ir(CO)₂Cp*]: ν(CO) ≈ 1950–2050 cm⁻¹, consistent with strong π-backbonding from Ir to CO .
    • [Rh(CO)₂Cp]: ν(CO) ≈ 1980–2080 cm⁻¹, slightly higher due to weaker backbonding compared to Ir .
    • [Co(CO)₂Cp]: ν(CO) ≈ 2000–2100 cm⁻¹, indicative of reduced π-backbonding .

NMR Spectroscopy

  • ³¹P NMR: Dicarbonyl complexes (e.g., [Ir(CO)₂Cp*]) exhibit upfield shifts (7–15 ppm) compared to monocarbonyl analogues due to reduced electron density at the metal center .

Reaction Mechanisms and Byproduct Formation

  • Reactivity with Acetylenes :
    • [Ir(CO)₂Cp*] reacts with bis(pentafluorophenyl)acetylene to form fluorinated organic byproducts (e.g., hexafluorobenzene derivatives) and iridacycles, albeit in lower yields compared to cobalt systems .
    • Rhodium analogues generate similar intermediates but require harsher conditions for cycloaddition reactions .

Q & A

Q. How are solvent effects systematically evaluated in iridium dicarbonyl complex stability studies?

  • Methodological Answer : Solvent polarity and donor number are varied (e.g., dichloromethane vs. THF) to assess stability. Kamlet-Taft or Hansen solubility parameters quantify solvent effects. Accelerated degradation studies under controlled humidity/temperature identify decomposition pathways .

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